N-[(Benzyloxy)carbonyl]-L-alanine
Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanine, also known as N-Carbobenzyloxy-L-alanine or Z-Ala-OH, is a compound with the molecular formula C11H13NO41. It has a molecular weight of 223.22 g/mol1. The IUPAC name for this compound is (2S)-2-(phenylmethoxycarbonylamino)propanoic acid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-[(Benzyloxy)carbonyl]-L-alanine. However, the synthesis of similar compounds often involves the use of carbonyl chemistry and protection/deprotection strategies.Molecular Structure Analysis
The compound’s structure includes an alanine backbone with a benzyloxy carbonyl group attached to the nitrogen1. The InChI string representation of the molecule is InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1
1.
Chemical Reactions Analysis
Specific chemical reactions involving N-[(Benzyloxy)carbonyl]-L-alanine are not available in the retrieved data. However, similar compounds are often involved in peptide synthesis and other organic transformations.Physical And Chemical Properties Analysis
N-[(Benzyloxy)carbonyl]-L-alanine has a density of 1.3±0.1 g/cm³2. Its boiling point is 573.0±45.0 °C at 760 mmHg2. The compound has a molar refractivity of 74.1±0.3 cm³2. It has 7 hydrogen bond acceptors and 3 hydrogen bond donors2.Scientific Research Applications
Spectroscopy and Molecular Analysis : Balachandran et al. (2018) conducted a structural study of N-benzyloxy carbonyl-L-alanine, analyzing its FTIR and FT-Raman spectra. They used natural bond orbital analysis for intra-molecular interactions and computed HOMO-LUMO energy gaps using density functional theory. Their study also included statistical thermodynamic functions and mapping of molecular electrostatic potential surfaces (Balachandran, Raja, Revathi, & Anitha, 2018).
Polymer Synthesis : Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of N-(tert-butoxycarbonyl)-l-alanine. These monomers were polymerized to form polymers with specific properties, such as helical conformation in the case of poly(L-1A) (Gao, Sanda, & Masuda, 2003).
Gas-Phase Structure of Alanine : Blanco et al. (2004) investigated the gas-phase structure of neutral alanine, which relates to N-[(Benzyloxy)carbonyl]-L-alanine, using spectroscopy. They provided detailed structural information about alanine conformers, contributing to our understanding of amino acid structures (Blanco, Lesarri, López, & Alonso, 2004).
Fluorescent Amino Acid Derivatives : Ferreira, Raposo, and Costa (2018) synthesized unnatural alanine derivatives with benzoxazole moieties, acting as fluorescent reporters for transition metals. This shows the potential of N-[(Benzyloxy)carbonyl]-L-alanine derivatives in developing fluorescent probes for metal ion detection (Ferreira, Raposo, & Costa, 2018).
Enzyme Activity Studies : Abramowitz, Schechter, and Berger (1967) studied the kinetics of hydrolysis of peptides of L-alanine, including N-benzyloxycarbonyl derivatives, by carboxypeptidase-A. This research contributes to understanding the active site and substrate specificity of enzymes (Abramowitz, Schechter, & Berger, 1967).
Safety And Hazards
Specific safety and hazard information for N-[(Benzyloxy)carbonyl]-L-alanine was not found in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for research and applications of N-[(Benzyloxy)carbonyl]-L-alanine are not specified in the retrieved data. However, compounds like this are often used in the synthesis of peptides and other organic molecules, suggesting potential applications in pharmaceuticals and materials science.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or experts in the field for the most detailed and accurate information.
properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGLVWXHJRKMT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150674 | |
Record name | N-Benzyloxycarbonyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Benzyloxy)carbonyl]-L-alanine | |
CAS RN |
1142-20-7 | |
Record name | Benzyloxycarbonyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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